Cas no 143948-97-4 (2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde)

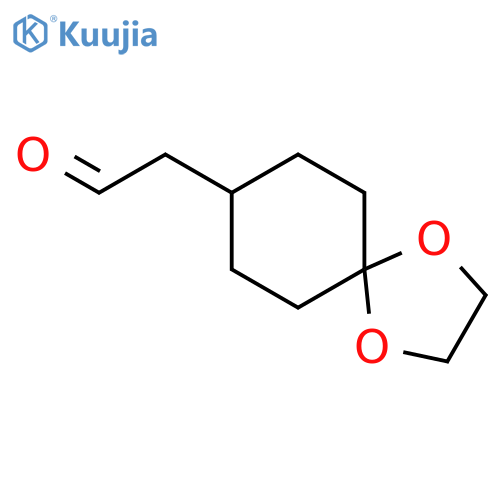

143948-97-4 structure

商品名:2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde

2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 1,4-Dioxaspiro[4.5]decane-8-acetaldehyde

- 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde

- 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde

- SCHEMBL2976634

- AKOS026741630

- 143948-97-4

- Z1255386432

- EN300-171097

- 2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde

-

- インチ: InChI=1S/C10H16O3/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h6,9H,1-5,7-8H2

- InChIKey: LODLYOQTRWAREB-UHFFFAOYSA-N

- ほほえんだ: C1CC2(CCC1CC=O)OCCO2

計算された属性

- せいみつぶんしりょう: 184.10998

- どういたいしつりょう: 184.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- PSA: 35.53

2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B422150-50mg |

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde |

143948-97-4 | 50mg |

$ 340.00 | 2022-06-07 | ||

| TRC | B422150-10mg |

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde |

143948-97-4 | 10mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-171097-0.1g |

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde |

143948-97-4 | 60% | 0.1g |

$400.0 | 2023-09-20 | |

| Enamine | EN300-171097-1.0g |

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde |

143948-97-4 | 60% | 1.0g |

$1157.0 | 2023-07-07 | |

| Enamine | EN300-171097-2.5g |

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde |

143948-97-4 | 60% | 2.5g |

$2268.0 | 2023-09-20 | |

| Enamine | EN300-171097-5.0g |

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde |

143948-97-4 | 60% | 5.0g |

$3355.0 | 2023-07-07 | |

| Enamine | EN300-171097-1g |

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde |

143948-97-4 | 60% | 1g |

$1157.0 | 2023-09-20 | |

| Enamine | EN300-171097-10g |

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde |

143948-97-4 | 60% | 10g |

$4974.0 | 2023-09-20 | |

| 1PlusChem | 1P01B1TU-500mg |

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde |

143948-97-4 | 60% | 500mg |

$1177.00 | 2024-06-20 | |

| Enamine | EN300-171097-0.05g |

2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde |

143948-97-4 | 60% | 0.05g |

$268.0 | 2023-09-20 |

2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

143948-97-4 (2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde) 関連製品

- 56309-94-5(Ketoketal)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬